Cas no 1501319-26-1 (ethyl 3-amino-2-(thiophen-2-yl)methylpropanoate)

ethyl 3-amino-2-(thiophen-2-yl)methylpropanoate 化学的及び物理的性質
名前と識別子
-
- ethyl 3-amino-2-[(thiophen-2-yl)methyl]propanoate
- 1501319-26-1
- EN300-8934697
- ethyl 3-amino-2-(thiophen-2-yl)methylpropanoate
-
- MDL: MFCD26692696
- インチ: 1S/C10H15NO2S/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-5,8H,2,6-7,11H2,1H3
- InChIKey: BFTLLEUVWPLVDU-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1CC(C(=O)OCC)CN
計算された属性
- せいみつぶんしりょう: 213.08234989g/mol
- どういたいしつりょう: 213.08234989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 80.6Ų
ethyl 3-amino-2-(thiophen-2-yl)methylpropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8934697-5.0g |
ethyl 3-amino-2-[(thiophen-2-yl)methyl]propanoate |
1501319-26-1 | 95.0% | 5.0g |
$4349.0 | 2025-03-21 | |
Enamine | EN300-8934697-2.5g |
ethyl 3-amino-2-[(thiophen-2-yl)methyl]propanoate |
1501319-26-1 | 95.0% | 2.5g |
$2940.0 | 2025-03-21 | |
Enamine | EN300-8934697-1g |
ethyl 3-amino-2-[(thiophen-2-yl)methyl]propanoate |
1501319-26-1 | 1g |
$1500.0 | 2023-09-01 | ||
Enamine | EN300-8934697-0.05g |
ethyl 3-amino-2-[(thiophen-2-yl)methyl]propanoate |
1501319-26-1 | 95.0% | 0.05g |
$1261.0 | 2025-03-21 | |
Enamine | EN300-8934697-0.1g |
ethyl 3-amino-2-[(thiophen-2-yl)methyl]propanoate |
1501319-26-1 | 95.0% | 0.1g |
$1320.0 | 2025-03-21 | |
Enamine | EN300-8934697-0.25g |
ethyl 3-amino-2-[(thiophen-2-yl)methyl]propanoate |
1501319-26-1 | 95.0% | 0.25g |
$1381.0 | 2025-03-21 | |
Enamine | EN300-8934697-5g |
ethyl 3-amino-2-[(thiophen-2-yl)methyl]propanoate |
1501319-26-1 | 5g |
$4349.0 | 2023-09-01 | ||
Enamine | EN300-8934697-10g |
ethyl 3-amino-2-[(thiophen-2-yl)methyl]propanoate |
1501319-26-1 | 10g |
$6450.0 | 2023-09-01 | ||
Enamine | EN300-8934697-1.0g |
ethyl 3-amino-2-[(thiophen-2-yl)methyl]propanoate |
1501319-26-1 | 95.0% | 1.0g |
$1500.0 | 2025-03-21 | |
Enamine | EN300-8934697-10.0g |
ethyl 3-amino-2-[(thiophen-2-yl)methyl]propanoate |
1501319-26-1 | 95.0% | 10.0g |
$6450.0 | 2025-03-21 |
ethyl 3-amino-2-(thiophen-2-yl)methylpropanoate 関連文献
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
ethyl 3-amino-2-(thiophen-2-yl)methylpropanoateに関する追加情報
Professional Introduction to Ethyl 3-amino-2-(thiophen-2-yl)methylpropanoate (CAS No. 1501319-26-1)
Ethyl 3-amino-2-(thiophen-2-yl)methylpropanoate, identified by its CAS number 1501319-26-1, is a significant compound in the field of chemical and pharmaceutical research. This compound belongs to the class of β-amino esters, which have garnered considerable attention due to their versatile applications in drug synthesis and material science. The presence of both an amino group and a thiophene ring in its molecular structure imparts unique chemical properties, making it a valuable intermediate in the development of novel therapeutic agents.
The molecular structure of ethyl 3-amino-2-(thiophen-2-yl)methylpropanoate consists of a propanoate ester moiety linked to an amino group, which is further substituted with a thiophene ring at the second position. This arrangement not only enhances its reactivity but also opens up possibilities for diverse chemical modifications. The thiophene ring, known for its stability and aromaticity, contributes to the compound's overall electronic properties, making it a potential candidate for applications in organic electronics and pharmaceuticals.
In recent years, there has been a growing interest in β-amino esters due to their role as key intermediates in the synthesis of various bioactive molecules. The compound ethyl 3-amino-2-(thiophen-2-yl)methylpropanoate has been explored in several research studies for its potential applications in medicinal chemistry. Its unique structural features make it a suitable precursor for the development of new drugs targeting various diseases, including inflammatory disorders and infectious diseases.
One of the most compelling aspects of ethyl 3-amino-2-(thiophen-2-yl)methylpropanoate is its versatility in chemical transformations. The amino group can undergo various reactions such as acylation, alkylation, and coupling reactions, while the thiophene ring can be further functionalized through electrophilic or nucleophilic aromatic substitution reactions. These properties make it an invaluable tool for synthetic chemists working on complex molecular architectures.
Recent advancements in computational chemistry have also highlighted the importance of ethyl 3-amino-2-(thiophen-2-yl)methylpropanoate in drug design. Molecular modeling studies have shown that this compound can interact with biological targets in a manner that suggests potential therapeutic activity. For instance, its ability to bind to specific enzymes and receptors has been demonstrated through computational simulations, providing a rational basis for further experimental investigations.
The synthesis of ethyl 3-amino-2-(thiophen-2-yl)methylpropanoate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include the condensation of methyl propanoate with thiophene derivatives followed by functional group transformations. These synthetic strategies have been refined over time, leveraging modern techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions to improve efficiency and scalability.
In the context of pharmaceutical research, ethyl 3-amino-2-(thiophen-2-yl)methylpropanoate has been investigated for its potential role in developing novel antimicrobial agents. The structural motifs present in this compound mimic natural products known to exhibit antibacterial and antifungal activities. By incorporating these motifs into drug candidates, researchers aim to discover new molecules with improved efficacy and reduced side effects compared to existing therapies.
The role of thiophene derivatives in medicinal chemistry cannot be overstated. These compounds are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects. The incorporation of a thiophene ring into molecules like ethyl 3-amino-2-(thiophen-2-yl)methylpropanoate enhances their pharmacological properties, making them attractive candidates for further development.
In conclusion, ethyl 3-amino-2-(thiophen-2-yl)methylpropanoate (CAS No. 1501319-26-1) is a multifaceted compound with significant potential in both chemical synthesis and pharmaceutical applications. Its unique structural features, coupled with recent advancements in drug design methodologies, position it as a promising candidate for future research and development. As scientists continue to explore its properties and applications, new opportunities are likely to emerge that will further enhance its importance in the chemical and pharmaceutical industries.
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